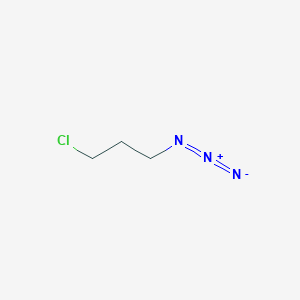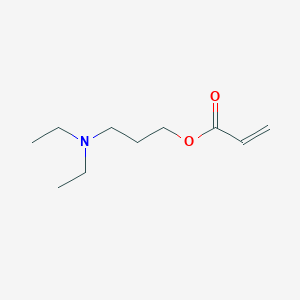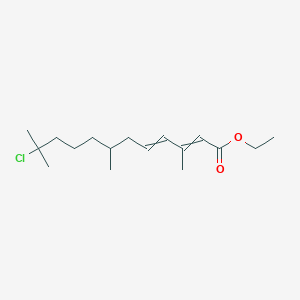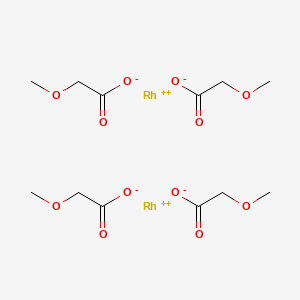
Rhodium, tetrakis(mu-methoxyacetato)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium, tetrakis(mu-methoxyacetato)di- is a coordination compound featuring rhodium atoms bridged by methoxyacetate ligands. This compound is part of a broader class of dirhodium(II) complexes, which are known for their unique chemical properties and applications in various fields, including catalysis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tetrakis(mu-methoxyacetato)di- typically involves the reaction of rhodium(III) chloride with methoxyacetic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Rhodium, tetrakis(mu-methoxyacetato)di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
Rhodium, tetrakis(mu-methoxyacetato)di- has several scientific research applications:
Mechanism of Action
The mechanism of action of Rhodium, tetrakis(mu-methoxyacetato)di- involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting DNA synthesis and repair .
Comparison with Similar Compounds
Rhodium(II) acetate: Another dirhodium(II) complex with acetate ligands.
Rhodium(II) propionate: Similar structure but with propionate ligands.
Rhodium(II) butyrate: Contains butyrate ligands instead of methoxyacetate.
Uniqueness: Rhodium, tetrakis(mu-methoxyacetato)di- is unique due to its specific ligand environment, which imparts distinct chemical reactivity and biological activity. Compared to other dirhodium(II) complexes, it exhibits different cytotoxicity profiles and catalytic properties, making it valuable for specialized applications .
Properties
CAS No. |
59188-11-3 |
|---|---|
Molecular Formula |
C12H20O12Rh2 |
Molecular Weight |
562.09 g/mol |
IUPAC Name |
2-methoxyacetate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O3.2Rh/c4*1-6-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
InChI Key |
NVZJEUZBEPMNOY-UHFFFAOYSA-J |
Canonical SMILES |
COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


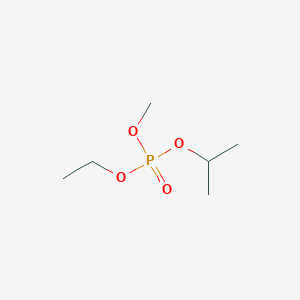
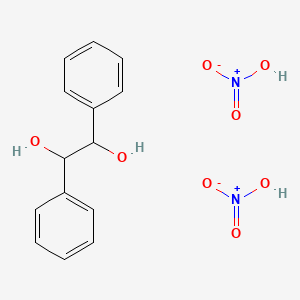
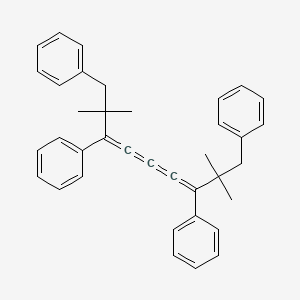
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
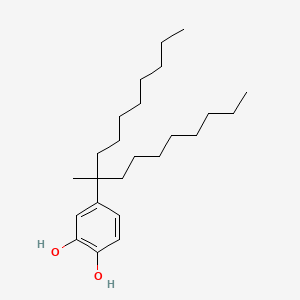

![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
